molecular formula C16H12BrF2NO3 B2804607 {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE CAS No. 1794785-64-0

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE

Cat. No.: B2804607
CAS No.: 1794785-64-0
M. Wt: 384.177
InChI Key: WKQQTCSPDJNCEB-UHFFFAOYSA-N
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Description

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE is a complex organic compound that features both bromine and fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-bromobenzylamine with 3,5-difluorobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: Serves as an intermediate in the preparation of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-bromo-3,5-difluorobenzoate
  • Methyl 4-fluorobenzoate
  • tert-Butyl 2-amino-4-bromo-3,5-difluorobenzoate

Uniqueness

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2NO3/c17-12-3-1-10(2-4-12)8-20-15(21)9-23-16(22)11-5-13(18)7-14(19)6-11/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQQTCSPDJNCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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